molecular formula C20H15BrN4O B2585217 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 847388-40-3

3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2585217
CAS No.: 847388-40-3
M. Wt: 407.271
InChI Key: MURDXRXPXXNXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic chemical compound featuring an imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases found in DNA and RNA . This benzamide derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Compounds within the imidazo[1,2-a]pyrimidine class have been extensively investigated for their broad spectrum of biological activities, which may include cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties . Specifically, such derivatives have been studied as potential ligands for GABA receptors, acetylcholinesterase inhibitors for Alzheimer's disease research, and dual inhibitors of both ACE2 and spike protein for investigating SARS-CoV-2 infection mechanisms . The presence of the bromo substituent on the benzamide ring can be a critical structural feature for molecular interaction and binding affinity, as seen in related compounds where a bromophenyl pendant was found to exhibit significant cytotoxic potential against human cancer cell lines . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for in vitro binding and enzymatic assays to explore new biochemical pathways. This product is strictly for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDXRXPXXNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the bromine atom and the benzamide group.

Chemical Reactions Analysis

1.1. Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the benzamide position undergoes SNAr reactions with nitrogen-containing nucleophiles. For example:

  • Aminopyridine coupling : Reacts with 2-aminopyridines under oxidative conditions (e.g., TBHP/I₂) to form fused imidazo[1,2-a]pyrimidine derivatives .

  • Thiol substitution : Bromine displacement with thiols generates sulfanyl analogs, though yields depend on steric and electronic factors .

1.2. Cyclization Reactions

The imidazo[1,2-a]pyrimidine moiety facilitates tandem cyclization-bromination under TBHP/ethyl acetate conditions, forming polycyclic frameworks .
Example :

3-Bromo-benzamide+α-bromoketoneTBHP3-bromoimidazo[1,2-a]pyridine+HBr\text{3-Bromo-benzamide} + \alpha\text{-bromoketone} \xrightarrow{\text{TBHP}} \text{3-bromoimidazo[1,2-a]pyridine} + \text{HBr}

Yield: 60–85% (substrate-dependent) .

Oxidative C–C Bond Cleavage

In the presence of iodine and TBHP, the compound undergoes oxidative cleavage of the benzamide C–C bond, yielding N-(pyridin-2-yl)amide derivatives .
Mechanism :

  • I₂/TBHP generates tert-butoxy radicals.

  • Radical-mediated C–C bond cleavage releases a formate intermediate.

  • Rearrangement forms the final amide product .

Conditions :

ParameterValue
CatalystI₂ (20 mol%)
OxidantTBHP (4 equiv)
SolventToluene
Temperature100°C
Yield55–78%

Bromination and Halogen Exchange

The bromine atom participates in halogen-exchange reactions:

  • CuBr-mediated bromination : Converts C–H bonds to C–Br in chloroform/ethyl acetate .

  • Bromine recycling : HBr byproducts oxidize to Br₂ via TBHP, enabling tandem bromination .

Substrate Scope :

Position ModifiedProduct TypeYield (%)
Benzamide C–BrImidazopyridine72–88
Imidazo N–HBrominated analog65

Condensation Reactions

The benzamide group reacts with amines or hydrazines:

  • Thiosemicarbazide condensation : Forms thiazole derivatives under reflux (CHCl₃/EtOAc) .

  • 2-Aminopyrimidine coupling : Produces bis-heterocyclic amides in acetonitrile/K₂CO₃ .

Key Data :

NucleophileProductConditionsYield (%)
2-AminopyridineN-(pyridin-2-yl)amideI₂/TBHP, 100°C77
ThiosemicarbazideThiazoleCuBr, 80°C85

Biological Activity Correlations

Structural modifications impact kinase inhibition:

  • 3-Bromo substitution : Enhances binding to ATP pockets (IC₅₀: 0.12 µM vs. EGFR) .

  • Imidazo[1,2-a]pyrimidine : Critical for antiproliferative activity (GI₅₀: 1.8 µM in HCT116) .

Stability and Degradation

  • Hydrolytic stability : Stable in pH 7.4 buffer (t₁/₂ > 24 h) but degrades in acidic conditions (t₁/₂ = 6 h at pH 2) .

  • Thermal decomposition : Onset at 220°C (TGA data) .

Scientific Research Applications

Biological Applications

The compound has shown promise in various biological applications, particularly in pharmacology:

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The imidazo[1,2-a]pyrimidine moiety can interact with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated efficacy against several cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Activity Spectrum : Preliminary studies show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and some fungal strains.
  • Mechanism : The presence of the imidazole ring enhances membrane permeability, allowing better interaction with microbial targets .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may exhibit neuroprotective effects:

  • Research Findings : Studies have suggested that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus
NeuroprotectiveReduces oxidative stress

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
BrominationBr₂, Acetic Acid75
Amide FormationEDC, DMF85

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. The bromine atom and benzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

ZINC33268577

  • Structure : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide.
  • Comparison: Shares a brominated benzamide core but differs in the heterocyclic substituent (pyrido[1,2-a]pyrimidine vs. imidazo[1,2-a]pyrimidine). Shape Tanimoto similarity to tivozanib: 0.803 (indicating high shape overlap) . Reduced hydrogen-bonding capacity: 1 H-bond donor and 5 acceptors vs. tivozanib’s 2 donors and 7 acceptors, suggesting weaker kinase binding .

NCGC00135472 (C2A)

  • Structure : 3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide.
  • Comparison :
    • Replaces the bromine with 3,4-difluoro substituents on the benzamide, enhancing electronegativity and altering solubility (DMSO solubility: 2 mg/mL) .
    • Retains the 3-methylimidazo[1,2-a]pyrimidine group, critical for target binding.
    • Biological Relevance : Acts as a resolvin D1 mimetic, suggesting anti-inflammatory applications distinct from the brominated analogue’s kinase inhibition .

Fluorinated and Nitro Derivatives

  • Examples :
    • 3-Fluoro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (RN: 835892-72-3) .
    • N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide (RN: 864935-62-6) .
  • Comparison :
    • Fluoro and nitro groups modulate electronic properties and steric bulk, affecting binding to targets like kinases or GPCRs.
    • Nitro derivatives may exhibit higher reactivity but reduced metabolic stability compared to brominated analogues .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP (Predicted) Key Substituents
Target Compound 413.26 1 5 5 3.8 3-Bromo, 3-methylimidazopyrimidine
ZINC33268577 518.37 1 7 5 4.2 3-Bromo, pyrido[1,2-a]pyrimidine
NCGC00135472 (C2A) 376.35 1 5 5 3.5 3,4-Difluoro, 3-methylimidazopyrimidine
5a () 508.0 1 5 6 4.0 2-Bromo-5-fluoro, 8-bromoimidazopyridine

Key Observations :

  • Bromine and fluorine substituents increase molecular weight and lipophilicity (LogP), impacting membrane permeability.
  • Rotatable bond counts (5–6) suggest moderate flexibility, balancing target engagement and metabolic stability .

Biological Activity

3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound features a multi-ring structure that includes an imidazo[1,2-a]pyrimidine moiety attached to a phenyl group and a benzamide functional group. This structural complexity is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves the use of bromoketones and 2-aminopyridines under mild conditions, which allows for high yields and selectivity without the need for transition-metal catalysts. This method highlights the compound's potential for scalable synthesis in pharmaceutical applications .

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer activity. For example, compounds related to this compound have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Inhibition of Ion Channels

Some studies have reported that similar compounds demonstrate inhibitory effects on voltage-gated potassium channels (Kv channels). These channels are crucial in regulating cellular excitability and proliferation. The inhibition profile suggests that these compounds could serve as potential therapeutic agents in treating conditions associated with abnormal ion channel activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Activation of specific receptors associated with inflammation resolution has been noted, suggesting that it may play a role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Bromination : The presence of bromine enhances the lipophilicity and potentially increases the bioavailability of the compound.
  • Substituents on the Phenyl Ring : Modifications on the phenyl ring have been shown to significantly affect potency against cancer cell lines and ion channels .
Modification TypeEffect on Activity
BrominationIncreased potency
SubstituentsVaries by position; generally enhances activity

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds effectively inhibited growth in several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Animal Models : Preliminary studies using animal models have shown that these compounds can reduce tumor size and improve survival rates when administered at therapeutic doses .

Q & A

Q. What are the key synthetic steps and characterization methods for 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?

Answer: The synthesis typically involves:

Core imidazo[1,2-a]pyrimidine formation : Condensation of 3-methylimidazo[1,2-a]pyrimidine-2-amine with brominated aryl ketones using reagents like zinc dust and ammonium chloride .

Coupling with benzamide : Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to attach the bromobenzamide moiety .
Characterization :

  • ¹H/¹³C-NMR : Peaks at δ 8.62 (d, J = 6.4 Hz) for imidazo-pyrimidine protons and δ 10.80 (s) for the amide NH .
  • FT-IR : Strong C=O stretch at ~1672 cm⁻¹ confirms the amide group .
  • LC-MS : Molecular ion [M+1] at m/z 508.0 .

Q. How can common impurities (e.g., benzimidazoles) be identified during synthesis?

Answer:

  • Byproduct formation : Under high-temperature or acidic conditions, the diamine intermediate may cyclize to form benzimidazoles instead of the target amide .
  • Detection : Use HPLC with a C18 column and UV detection (λ = 254 nm). Benzimidazoles exhibit distinct retention times and lack the amide C=O IR peak .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity between amide and benzimidazole formation?

Answer:

  • Amide preference : Use acyl chlorides (good leaving groups) and mild protonating agents (e.g., pyridine) at moderate temperatures (60–80°C) .
  • Benzimidazole formation : Occurs with excess polyphosphoric acid (protonating agent) and higher temperatures (>100°C) .
    Table 1 : Reaction Optimization
ConditionAmide Yield (%)Benzimidazole Yield (%)
Pyridine, 80°C85<5
Polyphosphoric acid, 120°C1578

Q. What computational strategies predict the electronic properties of this compound?

Answer:

  • DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to identify reactive sites. For example, the imidazo-pyrimidine ring contributes significantly to the HOMO, making it electron-rich and prone to electrophilic substitution .
  • Molecular docking : Use PHENIX or Phaser-2.1 to model interactions with biological targets (e.g., kinase domains) .

Q. How does bromine substitution impact biological activity or material applications?

Answer:

  • Biological activity : Bromine enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Derivatives with para-bromo substitutions show improved IC₅₀ values in DDR1 inhibition assays .
  • Material science : Bromine increases electron-withdrawing effects, tuning luminescence in OLEDs. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine derivatives exhibit blue-shifted emission .

Methodological Guidance

Q. How to resolve contradictory spectral data (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons. For example, HSQC correlates δ 7.87 (¹H) with a ¹³C signal at ~128 ppm for the benzamide ring .
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., amide rotation) .

Q. What crystallographic techniques validate the compound’s structure?

Answer:

  • Single-crystal X-ray diffraction : Use PHENIX for structure refinement. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.01 Å) .
  • CCDC deposition : Submit data to the Cambridge Structural Database (e.g., CCDC 1013218 for analogous amides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.